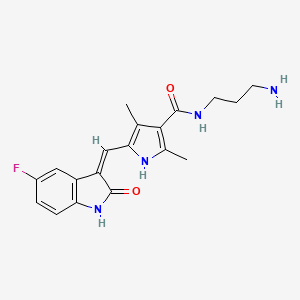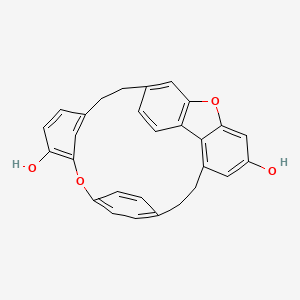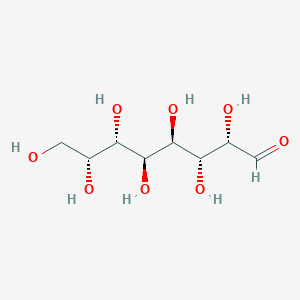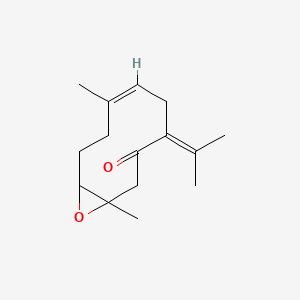![molecular formula C20H20NO4+ B1258785 (1S,12S)-23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene](/img/structure/B1258785.png)
(1S,12S)-23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,12S)-5,12-Epimino-5,6,12,13-tetrahydro-15,15-dimethylcycloocta[1,2-f:5,6-f’]bis[1,3]benzodioxole-15-ium is a complex organic compound that belongs to the class of benzodioxoles. This compound is characterized by its unique structure, which includes a cycloocta[1,2-f:5,6-f’]bis[1,3]benzodioxole core with epimino and dimethyl substitutions. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S,12S)-5,12-Epimino-5,6,12,13-tetrahydro-15,15-dimethylcycloocta[1,2-f:5,6-f’]bis[1,3]benzodioxole-15-ium typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of catechol with dihalomethanes in the presence of concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts . This reaction forms the benzodioxole core, which is then further modified through a series of reactions to introduce the epimino and dimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
(5S,12S)-5,12-Epimino-5,6,12,13-tetrahydro-15,15-dimethylcycloocta[1,2-f:5,6-f’]bis[1,3]benzodioxole-15-ium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole core, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts like copper iodide for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(5S,12S)-5,12-Epimino-5,6,12,13-tetrahydro-15,15-dimethylcycloocta[1,2-f:5,6-f’]bis[1,3]benzodioxole-15-ium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: It is used in the production of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of (5S,12S)-5,12-Epimino-5,6,12,13-tetrahydro-15,15-dimethylcycloocta[1,2-f:5,6-f’]bis[1,3]benzodioxole-15-ium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses . The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar core structure but lacking the epimino and dimethyl substitutions.
Uniqueness
The uniqueness of (5S,12S)-5,12-Epimino-5,6,12,13-tetrahydro-15,15-dimethylcycloocta[1,2-f:5,6-f’]bis[1,3]benzodioxole-15-ium lies in its complex structure, which provides distinct chemical and biological properties not found in simpler benzodioxole derivatives. This makes it a valuable compound for advanced research and industrial applications.
Propriétés
Formule moléculaire |
C20H20NO4+ |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(1S,12S)-23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene |
InChI |
InChI=1S/C20H20NO4/c1-21(2)15-3-11-5-17-19(24-9-22-17)7-13(11)16(21)4-12-6-18-20(8-14(12)15)25-10-23-18/h5-8,15-16H,3-4,9-10H2,1-2H3/q+1/t15-,16-/m0/s1 |
Clé InChI |
HFYKETHYKFKFQE-HOTGVXAUSA-N |
SMILES |
C[N+]1(C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4)C |
SMILES isomérique |
C[N+]1([C@H]2CC3=CC4=C(C=C3[C@@H]1CC5=CC6=C(C=C25)OCO6)OCO4)C |
SMILES canonique |
C[N+]1(C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4)C |
Synonymes |
californidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Z)-7-[3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1258711.png)


![[2-[4-Hydroxy-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(E)-octadec-9-enoyl]oxyethyl] (E)-octadec-9-enoate](/img/structure/B1258716.png)

![methyl (2R,3R)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1258718.png)


![(4R)-4-[(1E,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(1R,2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B1258721.png)
![methyl (4R)-4-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1258723.png)

